

Solubility of 4-Fluoro-1-indanone in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-1-indanone

Cat. No.: B1314931

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Abstract

This technical guide provides a comprehensive overview of the solubility of **4-Fluoro-1-indanone**, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive published quantitative data on the solubility of **4-Fluoro-1-indanone** in various organic solvents, this document presents a standardized experimental protocol for determining its solubility. Furthermore, it includes illustrative tables with hypothetical data to demonstrate how solubility results are typically presented and analyzed. This guide also outlines the common thermodynamic models used for correlating solubility data, offering a framework for researchers to apply to experimentally determined values. The information herein is intended to support laboratory research, process development, and formulation activities involving **4-Fluoro-1-indanone**.

Introduction

4-Fluoro-1-indanone is a fluorinated aromatic ketone that serves as a valuable building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its chemical structure, featuring a fluorine atom on the indanone scaffold, can significantly influence the physicochemical properties of resulting compounds, including metabolic stability and binding affinity. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation.

While general qualitative solubility information indicates that **4-Fluoro-1-indanone** is soluble in alcohols and chloroform, specific quantitative data across a range of solvents and temperatures is not readily available in the public domain. This guide aims to bridge this gap by providing a detailed methodology for researchers to determine this data experimentally and by presenting a template for how such data can be effectively organized and utilized.

Physicochemical Properties of 4-Fluoro-1-indanone

A summary of the key physicochemical properties of **4-Fluoro-1-indanone** is presented in the table below.

Property	Value
Molecular Formula	C ₉ H ₇ FO
Molecular Weight	150.15 g/mol
CAS Number	699-99-0
Appearance	Solid
Melting Point	72-76 °C

Illustrative Solubility Data

The following tables present hypothetical, yet realistic, solubility data for **4-Fluoro-1-indanone** in a selection of common organic solvents at various temperatures. This data is for illustrative purposes to demonstrate the expected trends and the standard formats for data presentation.

Table 1: Hypothetical Mole Fraction Solubility (x_1) of **4-Fluoro-1-indanone** in Selected Organic Solvents

Temperature (K)	Methanol	Ethanol	Propan-2-ol	Ethyl Acetate
293.15	0.0452	0.0389	0.0256	0.0512
298.15	0.0531	0.0465	0.0308	0.0605
303.15	0.0624	0.0553	0.0367	0.0713
308.15	0.0731	0.0654	0.0435	0.0838
313.15	0.0855	0.0771	0.0514	0.0982

Table 2: Hypothetical Mass Fraction Solubility (w_1) of **4-Fluoro-1-indanone** in Selected Organic Solvents

Temperature (K)	Methanol	Ethanol	Propan-2-ol	Ethyl Acetate
293.15	0.185	0.124	0.062	0.083
298.15	0.212	0.146	0.074	0.098
303.15	0.242	0.170	0.087	0.115
308.15	0.276	0.197	0.102	0.134
313.15	0.314	0.228	0.118	0.156

Table 3: Hypothetical Solubility of **4-Fluoro-1-indanone** in g/100g of Solvent

Temperature (K)	Methanol	Ethanol	Propan-2-ol	Ethyl Acetate
293.15	22.7	14.2	6.6	9.1
298.15	26.9	17.1	8.0	10.9
303.15	31.9	20.5	9.5	13.0
308.15	38.1	24.5	11.4	15.5
313.15	45.8	29.5	13.4	18.5

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for determining the solubility of **4-Fluoro-1-indanone** in organic solvents. This method is widely applicable and provides accurate results.

Materials and Apparatus

- **4-Fluoro-1-indanone** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic water bath with temperature control
- Analytical balance (readability ± 0.1 mg)
- Vials with sealed caps
- Magnetic stirrer and stir bars
- Syringes with filters (e.g., 0.45 μm PTFE)
- Pre-weighed glass weighing dishes
- Drying oven

Experimental Procedure

- **Sample Preparation:** Add an excess amount of **4-Fluoro-1-indanone** to a series of vials, each containing a known volume of a specific organic solvent.
- **Equilibration:** Place the sealed vials in a thermostatic water bath set to the desired temperature. Stir the mixtures continuously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).
- **Sample Withdrawal and Filtration:** Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to prevent any solid particles from being transferred.
- **Gravimetric Analysis:** Transfer the filtered saturated solution into a pre-weighed glass weighing dish. Record the total weight of the dish and the solution.
- **Solvent Evaporation:** Place the weighing dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely. Dry the sample to a constant weight.
- **Data Calculation:** After cooling to room temperature in a desiccator, weigh the dish containing the dried solute. The difference in weight before and after drying gives the mass of the dissolved **4-Fluoro-1-indanone**. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

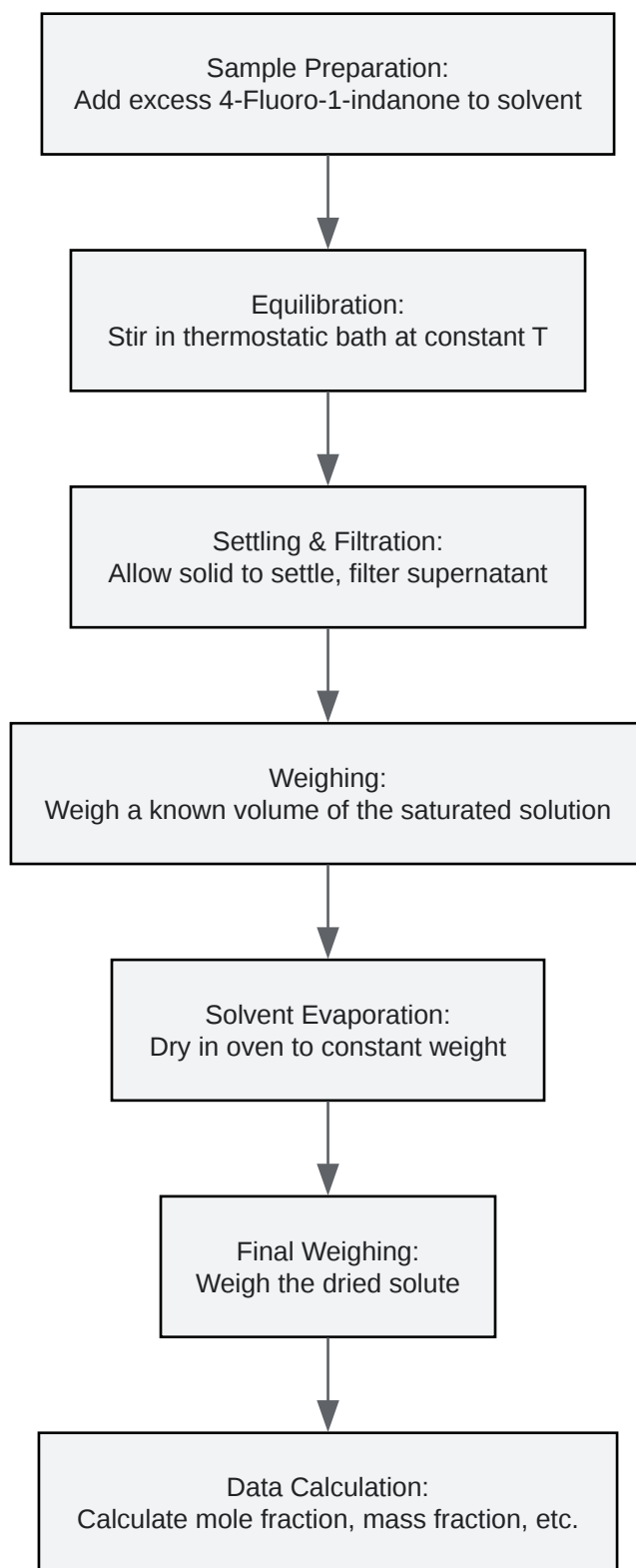
Data Analysis

From the experimental masses, the mole fraction (x_1), mass fraction (w_1), and solubility in g/100g of solvent can be calculated using the following equations:

- **Mole Fraction (x_1):** $x_1 = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$ where m_1 and M_1 are the mass and molar mass of **4-Fluoro-1-indanone**, and m_2 and M_2 are the mass and molar mass of the solvent.
- **Mass Fraction (w_1):** $w_1 = m_1 / (m_1 + m_2)$
- **Solubility (g/100g solvent):** $S = (m_1 / m_2) * 100$

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.



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Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling

While specific thermodynamic models have not been applied to the solubility of **4-Fluoro-1-indanone** in the literature, several established models are commonly used to correlate experimental solubility data for similar organic compounds. These models are essential for interpolating and extrapolating solubility data and for understanding the thermodynamic properties of the dissolution process.

Some of the frequently used models include:

- The Apelblat Equation: An empirical model that relates the mole fraction solubility to temperature.
- The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.
- The van't Hoff Equation: A fundamental thermodynamic model that relates the change in solubility with temperature to the enthalpy of dissolution.
- The NRTL (Non-Random Two-Liquid) Model: An activity coefficient model that can be used to describe the phase equilibrium of liquid mixtures.

The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the correlation. The fitting of experimental data to these models allows for the calculation of important thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of dissolution.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of **4-Fluoro-1-indanone** in organic solvents. Although specific quantitative data is currently limited in published literature, the detailed experimental protocol and the illustrative data tables offer valuable tools for researchers in the pharmaceutical and chemical industries. The application of the described methodologies will enable the generation of crucial solubility data, facilitating the optimization of synthetic processes, purification techniques, and formulation development involving this important chemical intermediate. Future experimental work is

encouraged to populate the presented tables with verified data for a wide range of solvents and conditions.

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